N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a fused pyrano-pyrazole ring system, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrano[4,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a cyclopentyl hydrazine derivative can react with a suitable diketone to form the pyrazole ring, followed by cyclization with a dihydropyran derivative.
Attachment of the Furan Carboxamide Moiety: The furan ring is introduced through a coupling reaction, often using a furan carboxylic acid derivative and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Flow Chemistry: Implementing continuous flow reactors to scale up the synthesis while maintaining control over reaction conditions.
Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2
Properties
IUPAC Name |
N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-12-9-15(13(2)25-12)19(23)20-10-17-16-11-24-8-7-18(16)22(21-17)14-5-3-4-6-14/h9,14H,3-8,10-11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVJCKQIQFRZEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NN(C3=C2COCC3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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